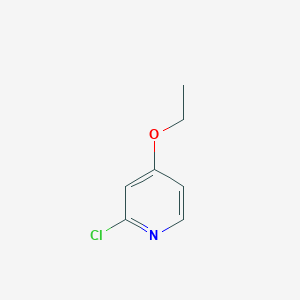

2-Chloro-4-ethoxypyridine

描述

Significance and Research Context of Halogenated Alkoxypyridines

Halogenated organic compounds, which include halogenated alkoxypyridines, are organic compounds containing at least one halogen atom. nih.gov Their widespread use stems from their effectiveness and low cost of manufacturing. nih.gov The presence of a halogen atom, such as chlorine, and an alkoxy group on a pyridine (B92270) ring significantly influences the molecule's electronic properties, reactivity, and biological activity. nih.govmdpi.com Halogenation can enhance the stability of base pairing in nucleic acids and introduces the possibility of halogen bonding, a noncovalent interaction that is crucial in supramolecular chemistry and biological systems. mdpi.com

The pyridine ring itself is a fundamental heterocyclic compound, analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. researchgate.net This substitution makes the molecule basic and imparts unique reactivity. acs.org Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.net The combination of a halogen and an alkoxy group, as seen in 2-chloro-4-ethoxypyridine, provides multiple reactive sites for further chemical modifications, making these compounds highly valuable in the construction of more complex molecules. vulcanchem.comsmolecule.comresearchgate.net

Historical Perspective of Pyridine Chemistry Relevant to this compound

The history of pyridine chemistry dates back to the 19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from animal bone oil. acs.org Its name is derived from the Greek word "pyr," meaning fire. researchgate.net The structural elucidation of pyridine was later accomplished independently by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.net They proposed that pyridine's structure is derived from benzene by replacing a CH group with a nitrogen atom. researchgate.net

The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who synthesized pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.net Significant advancements in pyridine synthesis continued into the 20th century. In 1924, Russian chemist Aleksei Chichibabin developed an improved method for pyridine synthesis, which is still in use today. acs.org The development of various synthetic methodologies, such as the Hantzsch pyridine synthesis and subsequent modifications, has enabled the preparation of a vast array of substituted pyridines. acs.orgorganic-chemistry.org These historical advancements laid the groundwork for the synthesis and study of more complex derivatives like this compound, allowing researchers to explore their unique properties and applications.

Current Research Frontiers Involving this compound Scaffolds

Current research continues to uncover new applications for pyridine-based compounds. The versatility of the pyridine scaffold makes it a central component in the development of novel therapeutic agents and functional materials. numberanalytics.comnumberanalytics.com For instance, pyridine derivatives are being investigated for their potential in treating a wide range of diseases. researchgate.net

The this compound scaffold is of particular interest in medicinal chemistry. The chlorine atom at the 2-position and the ethoxy group at the 4-position can be strategically modified to create libraries of new compounds for biological screening. For example, the chlorine atom can be displaced in nucleophilic substitution reactions, while the ethoxy group can be cleaved to a hydroxyl group, providing another point for functionalization. vulcanchem.comsmolecule.com

Recent studies have explored the use of halogenated pyridines in the development of kinase inhibitors for cancer therapy and as agents targeting various biological pathways. researchgate.net The ability to fine-tune the electronic and steric properties of the pyridine ring through substitutions like the chloro and ethoxy groups is crucial for optimizing the interaction of these molecules with their biological targets. Furthermore, the development of advanced synthetic methods, such as catalyst-mediated and green synthesis protocols, is expanding the accessibility and diversity of substituted pyridines for various research applications. nih.gov

Physicochemical and Spectral Data of this compound

Below are tables detailing some of the known physicochemical properties and spectral data for this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 52311-50-9 sigmaaldrich.com |

| Molecular Formula | C₇H₈ClNO sigmaaldrich.com |

| Molecular Weight | 157.6 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Code | 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 sigmaaldrich.com |

| InChI Key | OFHQTZYEMRJMCT-UHFFFAOYSA-N sigmaaldrich.com |

Spectral Data

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHQTZYEMRJMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355775 | |

| Record name | 2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-50-9 | |

| Record name | 2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Ethoxypyridine and Derivatives

Regioselective Synthesis Strategies for Substituted Pyridines

Regioselectivity is a paramount challenge in pyridine (B92270) chemistry. The electronic nature of the pyridine ring, characterized by a nitrogen-induced electron deficiency, dictates its reactivity towards electrophilic and nucleophilic reagents. Consequently, chemists have devised several strategies to control the position of functionalization, allowing for the synthesis of specific isomers like 2-chloro-4-ethoxypyridine.

Directed Ortho-Metalation Approaches (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This method utilizes a directing group (DMG) to position a strong base, typically an organolithium reagent like butyllithium (B86547) or lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position. This generates a stabilized organometallic intermediate that can be trapped by various electrophiles.

For pyridine systems, the nitrogen atom itself can act as a directing group, but this often leads to addition at the C2 or C6 position. To achieve different regioselectivities or to enhance the directing effect, various DMGs are employed. O-pyridyl carbamates, for instance, serve as effective directing groups for the specific metalation at the position ortho to the carbamate. acs.org Similarly, pyridine N-oxides are valuable precursors where the N-oxide group directs lithiation to the C2 position. rsc.orgresearchgate.net The presence of other substituents on the pyridine ring can further influence the regioselectivity of the metalation. rsc.orgthieme-connect.com For example, the use of Grignard reagents like i-PrMgCl for the metalation of pyridine N-oxides can offer improved yields and different selectivities compared to alkyllithium reagents. thieme-connect.com

A one-pot protocol combining DoM with a subsequent Suzuki-Miyaura cross-coupling has been developed, which avoids the isolation of often unstable pyridyl boronic acids. acs.org This approach involves the metalation of a substituted pyridine, followed by borylation and in-situ cross-coupling with an aryl halide, providing a streamlined route to substituted azabiaryls. acs.org

Table 1: Examples of Directed Ortho-Metalation in Pyridine Synthesis

| Directing Group | Base | Electrophile | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Butyllithium/LDA | Ketones, Aldehydes, Halogens | 2-Substituted Pyridine N-Oxides | rsc.orgthieme-connect.com |

| O-Carbamoyl | s-BuLi/TMEDA | Various | Ortho-functionalized Pyridines | acs.org |

| Carboxamide | LDA | B(OiPr)₃ / Aryl Halide | Substituted Azabiaryls (One-pot) | acs.org |

Halogenation and Subsequent Etherification for 2-Chloro-4-alkoxypyridine Synthesis

A common pathway to 2-chloro-4-alkoxypyridines involves a two-step sequence: halogenation of a pyridine precursor followed by nucleophilic substitution with an alkoxide. Pyridine N-oxides are particularly useful starting materials for this process. The N-oxide group activates the pyridine ring, facilitating selective halogenation, typically at the C2 position. researchgate.net Reagents like phosphoryl chloride (POCl₃) or oxalyl chloride can be used for the chlorination step, which is often accompanied by deoxygenation to yield the 2-chloropyridine (B119429) derivative. researchgate.netchempanda.com

Once the 2-chloro-4-substituted pyridine is obtained (often with a nitro or hydroxy group at the 4-position), the ethoxy group can be introduced. For example, starting from 2-chloropyridine, a five-step synthesis involving N-oxidation, etherification with sodium methoxide, nitration, bromination, and subsequent deoxygenation can yield various 2-alkoxy-4-substituted pyridine derivatives. google.com The synthesis of 4-amino-2-chloropyridine, a related precursor, can be achieved through the nitration and subsequent reduction of 2-chloropyridine-N-oxide. The etherification step itself involves the reaction of a 4-hydroxypyridine (B47283) or a related derivative with an ethoxide source, or by reacting a 2-chloro-4-nitropyridine (B32982) with sodium ethoxide.

Table 2: Synthesis of 2-Chloro-4-alkoxypyridines via Halogenation/Etherification

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Pyridine N-Oxide | 1. POCl₃ or Oxalyl Chloride 2. NaOEt | 2-Chloropyridine | This compound (if 4-position is substituted with a leaving group) | researchgate.netchempanda.com |

| 2-Chloropyridine | 1. N-oxidation 2. NaOMe/MeOH 3. Nitration | 2-Methoxy-4-nitropyridine-N-oxide | 2-Alkoxy-4-substituted Pyridines | google.com |

| 2-Chloro-4-nitropyridine | NaOEt | N/A | This compound |

Multi-step Convergent and Divergent Synthesis Pathways

Complex substituted pyridines can be assembled through both convergent and divergent synthetic strategies. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the final steps. Divergent synthesis, conversely, involves a common intermediate that is elaborated into a variety of different products. rsc.orgrsc.org

For instance, the functionalization of 3-chloro-2-ethoxypyridine (B70323) can proceed through a 3,4-pyridyne intermediate. researchgate.net Regioselective lithiation followed by reaction with a Grignard reagent can generate the pyridyne, which is then trapped by various electrophiles to produce a range of 2,3,4-trisubstituted pyridines in a divergent manner. researchgate.net The synthesis of dihydroisoquinoline-1,4-diones has been achieved through a photocatalytic [4 + 2] skeleton-editing strategy, which demonstrates both convergent and divergent aspects by allowing access to the same product from different starting materials or different products from the same starting material. rsc.org

The total synthesis of natural products like (+)-floyocidin B has relied on the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.com This multi-step approach highlights how a specific, highly functionalized pyridine core can be constructed and then elaborated, showcasing a convergent pathway to a complex molecular architecture. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in this compound Functionalization

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryls and other coupled products. For a substrate like this compound, the chlorine atom at the C2 position serves as an excellent handle for a wide array of cross-coupling reactions, enabling the introduction of various carbon-based substituents. The electron-donating ethoxy group at the C4 position can influence the reactivity of the C2-chloro substituent in these transformations.

Suzuki-Miyaura Cross-Coupling for Arylation/Alkylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used palladium-catalyzed cross-coupling reactions. fishersci.es It is valued for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. fishersci.esuwindsor.ca

2-Chloropyridines, including derivatives like this compound, are suitable electrophiles for Suzuki-Miyaura couplings. uwindsor.ca The success of these reactions often depends on the choice of palladium catalyst, ligand, and base. researchgate.netacs.org While 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, the use of specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the challenging oxidative addition step of the catalytic cycle and lead to high yields. uwindsor.canih.gov In some cases, nickel catalysts have also been employed for the Suzuki-Miyaura coupling of chloropyridines. researchgate.net The reaction can be used to introduce both aryl and alkyl groups, although the coupling of alkylboron reagents can be more challenging. fishersci.esnih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Chloro-Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine derivatives | Arylboronic acids | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | nih.gov |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₂CO₃ | DMF | nih.gov |

| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | nih.gov |

| 2-Chloro-6-methoxypyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | researchgate.net |

Other Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Heck, Negishi, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, this compound can be functionalized using a variety of other palladium-catalyzed cross-coupling methods.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling of 2-chloropyridines with terminal alkynes provides a direct route to 2-alkynylpyridine derivatives. uwindsor.cascirp.org Copper-free variants of the Sonogashira reaction have also been developed. preprints.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. uwindsor.ca This reaction has been successfully applied to 2-chloropyridines, providing access to vinyl-substituted pyridines. chempanda.comuwindsor.carsc.org

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.orgorganic-chemistry.org This method is known for its high functional group tolerance. Modified Negishi protocols using tetrakis(triphenylphosphine)palladium(0) have been developed for the efficient synthesis of substituted 2,2'-bipyridines from 2-chloropyridines. organic-chemistry.orgthieme-connect.comresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.orgwuxiapptec.com It is a key method for synthesizing arylamines. The Buchwald-Hartwig amination of 2-chloro-4-alkoxypyridines with various primary or secondary amines, using specialized palladium-phosphine ligand systems, allows for the direct installation of an amino group at the C2 position. mit.edutcichemicals.com The choice of ligand and base is critical for achieving high yields and accommodating a broad range of amine substrates. wuxiapptec.com

Oxidation and Reduction Chemistry in this compound Synthesis

Selective Reduction Methods

The selective reduction of functional groups in polysubstituted pyridines, such as this compound, is a critical challenge in synthetic chemistry. The goal is often to modify one part of the molecule while preserving the integrity of others, like the chloro or ethoxy substituents, which are valuable for subsequent reactions.

Catalytic hydrogenation is a prominent method for the selective reduction of chloropyridines. The process typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. For instance, catalytic hydrogenation can be employed to selectively remove the chlorine atom (hydrodechlorination), yielding the corresponding 4-ethoxypyridine. The conditions for these reactions, including solvent, temperature, and pressure, must be carefully controlled to achieve the desired selectivity.

A variation of this is catalytic transfer hydrogenation (CTH), which uses organic molecules as a hydrogen source instead of gaseous hydrogen, enhancing safety and operational simplicity. google.com This method has been successfully applied to the dechlorination of polychloropyridines using a Pd/C catalyst and a hydrogen donor like sodium formate. The catalyst in such systems can often be regenerated and reused multiple times, adding to the process's sustainability. google.com

Metal hydrides are also utilized for selective reductions. Diisobutylaluminum hydride (DIBAL-H) has been used for the chemoselective reduction of an ester group on a chloropyridine ring without affecting the chloro substituent. This highlights the potential for reducing other functional groups that might be present on a this compound derivative while preserving the core structure.

More recent advancements include the use of titanium catalysis. A titanocene (B72419) dichloride (Cp2TiCl2) catalyst with ammonia (B1221849) borane (B79455) as the reducing agent has been shown to effectively reduce the pyridine ring of functionalized pyridines, including 4-chloro and 4-methoxypyridine, into the corresponding piperidines. chemrxiv.org This method demonstrates remarkable functional group tolerance and allows for the selective saturation of the heterocyclic ring. chemrxiv.org

Table 1: Comparison of Selective Reduction Methods for Chloropyridine Derivatives

| Method | Catalyst/Reagent | Substrate Type | Transformation | Key Advantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C | 2-Chloro-6-methoxypyridine | Dechlorination to 6-methoxypyridine | High selectivity for C-Cl bond cleavage. | |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Organic Hydrogen Donor | Polychloropyridine | Stepwise dechlorination | Avoids hazardous H₂ gas; reusable catalyst. | google.com |

| Ester Reduction | Diisobutylaluminum hydride (DIBAL-H) | Methyl 2-chloropyridine-4-carboxylate | Reduces ester to alcohol, preserving chloro group | High chemoselectivity for ester over aryl chloride. | |

| Dearomative Reduction | Cp₂TiCl₂ / Ammonia Borane | 4-Chloropyridine | Reduces pyridine ring to piperidine | Excellent functional group tolerance. | chemrxiv.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. researchgate.netsciltp.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Solvent-Free Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. researchgate.net Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and simplifying product purification. In the context of pyridine chemistry, solvent-free methods have been developed for various transformations. For instance, the synthesis of pyridine-2-yl substituted ureas has been achieved through the C–H functionalization of pyridine N-oxides with dialkylcyanamides under solvent-free conditions. rsc.org This approach is atom-economical and avoids the use of hazardous solvents and halide-containing substrates. rsc.org

While a specific solvent-free synthesis for this compound is not widely documented, the principles can be applied. Reactions could potentially be conducted by heating a mixture of solid reactants, possibly with a solid catalyst, or by using one of the liquid reactants as the reaction medium. Such methodologies reduce waste and can lead to higher throughput and easier product isolation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. asianpubs.org The technique has been successfully applied to the synthesis of various heterocyclic systems related to this compound.

For example, the one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines was achieved in as little as 50 seconds at 600 W. asianpubs.orgasianpubs.org Similarly, the Grohe-Heitzer reaction for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for many pharmaceuticals, was significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. scielo.org.mx These examples strongly suggest that synthetic steps leading to this compound, such as the initial ring formation or subsequent functionalization, could be rendered more efficient and environmentally friendly through the application of microwave technology.

Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Product | Reactants | Microwave Conditions | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinolines | Aniline, Malonic acid, POCl₃ | 600 W | 50 seconds | Drastic reduction in reaction time. | asianpubs.orgasianpubs.org |

| Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Imidazolide intermediate, Acetic anhydride, Triethyl orthoformate | 70 W, 140°C | 3.6 minutes | Reduced time and reaction steps. | scielo.org.mx |

| 2-Substituted tetrahydro-1,3-thiazepines | 4-Thioamidobutanols, PPSE | Solvent-free | Not specified | Enables synthesis of difficult-to-access medium-sized rings. | beilstein-journals.org |

Catalyst Development for Sustainable Production

The development of novel, sustainable catalysts is at the forefront of green chemistry research. researchgate.net For pyridine synthesis, this includes creating catalysts that are highly efficient, selective, recyclable, and based on non-toxic, earth-abundant materials. researchgate.netbenthamdirect.com

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. numberanalytics.com Solid-supported catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), have been explored for pyridine synthesis. numberanalytics.com For reactions involving chloropyridines, a recyclable Cu(I) catalyst supported on a polyacrylate resin has been developed for C-N cross-coupling reactions, demonstrating high stability and reusability over 20 cycles without loss of activity. mdpi.com

The use of ionic liquids (ILs) as both catalysts and environmentally benign solvents represents another significant advancement. benthamdirect.comscilit.com ILs are non-volatile and their properties can be tuned to optimize reaction efficiency and selectivity, enabling one-pot, multicomponent reactions that minimize waste. benthamdirect.com

Recent breakthroughs also include novel liquid catalysts, such as palladium dissolved in liquid gallium, which have shown extraordinary performance in cross-coupling reactions essential for creating complex molecules. monash.edu These systems can operate as true heterogeneous catalysts, preventing the leaching of metal ions that can contaminate products. monash.edu The development of such innovative catalytic systems is crucial for the future of sustainable chemical manufacturing, including the production of this compound and its derivatives. sciltp.comresearchgate.net

Table 3: Sustainable Catalysts for Pyridine and Chloropyridine Synthesis

| Catalyst System | Reaction Type | Key Sustainability Feature(s) | Reference |

|---|---|---|---|

| Ionic Liquids (ILs) | Pyridine Synthesis (Multicomponent) | Act as both solvent and catalyst; recyclable; enable one-pot reactions. | benthamdirect.comscilit.com |

| Supported Cu(I) on Polyacrylate Resin | C-N Cross-Coupling of 4-Chloropyridine | Stable, recyclable (20+ times), no additional ligands needed. | mdpi.com |

| Palladium on Carbon (Pd/C) | Catalytic Transfer Hydrogenation | Regenerable and reusable for multiple cycles. | google.com |

| Palladium in Liquid Gallium | Suzuki-Miyaura Cross-Coupling | High efficiency, self-regenerating, no metal leaching. | monash.edu |

| Zeolites / MOFs | General Pyridine Synthesis | Heterogeneous, allowing easy separation and recyclability. | numberanalytics.com |

Reaction Mechanisms and Reactivity Studies of 2 Chloro 4 Ethoxypyridine

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

The pyridine (B92270) ring's chemistry is often compared to that of nitrobenzene (B124822) due to similarities in electron distribution, where electrons are withdrawn from the ring carbons by an electronegative atom. e-bookshelf.de Consequently, the pyridine nucleus is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). e-bookshelf.dethieme-connect.com

In 2-Chloro-4-ethoxypyridine, the presence of a chlorine atom at the 2-position provides a facile leaving group for nucleophilic aromatic substitution (SNAr) reactions. These reactions are believed to proceed via a two-step mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex, as the rate-determining step. researchgate.netwiley.com However, some modern computational studies suggest that certain SNAr reactions may proceed through a concerted (cSNAr) mechanism, depending on the substrate, nucleophile, and solvent. wiley.com

Electrophilic substitution reactions on the this compound ring are less common and require harsh conditions. The pyridine nitrogen and the chloro substituent deactivate the ring, while the ethoxy group provides activation. The interplay of these effects directs incoming electrophiles. For instance, the nitration of 2-ethoxypyridine-N-oxide introduces a nitro group at the 4-position, demonstrating the directing power of the N-oxide and ethoxy groups. researchgate.net

Role of Pyridine Nitrogen in Directing Reactivity

The nitrogen atom is the most influential feature of the pyridine ring, profoundly directing its reactivity. Its key roles include:

Inductive Electron Withdrawal: As a heteroatom, nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire ring, making it less susceptible to attack by electrophiles compared to benzene (B151609). e-bookshelf.de

Activation for Nucleophilic Attack: The electron deficiency is most pronounced at the α (C2/C6) and γ (C4) positions. This makes these positions highly electrophilic and susceptible to attack by nucleophiles. e-bookshelf.denih.gov The presence of a good leaving group, such as the chlorine atom in this compound, at one of these activated positions makes nucleophilic substitution a highly favorable process. thieme-connect.com

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties (pKa of pyridine is 5.2). scribd.com In acidic conditions, the nitrogen is protonated, forming a pyridinium (B92312) ion. This places a formal positive charge on the ring, further deactivating it towards electrophilic attack but significantly increasing its reactivity towards nucleophiles. e-bookshelf.denih.gov

Influence of Chlorine and Ethoxy Substituents on Electron Density and Reactivity

The substituents at the C2 and C4 positions modulate the inherent reactivity of the pyridine ring. Their effects are a combination of inductive and resonance phenomena.

2-Chloro Substituent: The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring to electrophilic attack. scribd.com However, it possesses weak, lone-pair donating resonance effects (+R). In the context of nucleophilic substitution, its primary role is to act as an excellent leaving group. thieme-connect.commountainscholar.org

4-Ethoxy Substituent: The ethoxy group (-OCH₂CH₃) has a more complex influence. The oxygen atom is electronegative, exerting an inductive pull (-I). However, its lone pairs can participate in resonance, donating electron density into the ring (+R effect). The resonance effect is generally stronger than the inductive effect for alkoxy groups. This donation increases the electron density on the ring, particularly at the positions ortho (C3/C5) and para (the nitrogen atom) to itself, which can facilitate electrophilic attack at the C3 and C5 positions. In nucleophilic substitution reactions at C2, the electron-donating nature of the 4-ethoxy group can slightly decrease the reaction rate compared to an unsubstituted or electron-withdrawing group at that position.

The combined influence of these substituents is summarized in the table below.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect on Ring | Impact on Reactivity |

| Nitrogen | 1 | Strong Withdrawal | - | Deactivating | Directs nucleophiles to C2/C4/C6; Directs electrophiles to C3/C5. |

| Chlorine | 2 | Strong Withdrawal | Weak Donation | Deactivating | Acts as a leaving group for nucleophilic substitution. |

| Ethoxy | 4 | Weak Withdrawal | Strong Donation | Activating | Increases electron density, potentially slowing SNAr at C2 but activating for electrophilic attack at C3/C5. |

Reaction Kinetic Studies

For the reaction of 2-chloro-1-methylpyridinium (B1202621) iodide with phenols, the reaction was also found to be second-order. researchgate.net The small Brønsted coefficient (β = 0.09) suggested a transition state with little bond formation to the incoming nucleophile, which is characteristic of SNAr reactions where the formation of the Meisenheimer intermediate is the rate-determining step. researchgate.net

Kinetic studies on related systems highlight the importance of substituents and the leaving group. For instance, quaternization of 4-methylsulphonylpyridine with a methyl group was found to increase its reactivity towards hydroxide (B78521) ions by a factor of 7.3 x 10⁸, demonstrating the powerful activating effect of a positive charge on the nitrogen. researchgate.net The reactivity of N-methylpyridinium salts towards hydroxide ions shows a strong dependence on the position of the leaving group, with the 2-substituted isomer being the most reactive. researchgate.net

| Reactant System | Nucleophile | Kinetic Order | Key Findings |

| 2-Chloro-1-methylpyridinium iodide | Amines | Second (Overall) | Consistent with SNAr mechanism. researchgate.netresearchgate.net |

| 2-Chloro-1-methylpyridinium iodide | Phenols | Second (Overall) | Low Brønsted coefficient suggests rate-determining intermediate formation. researchgate.net |

| Substituted N-methylpyridinium salts | Hydroxide | Second (Overall) | Reactivity order: 2-substituted > 4-substituted >> 3-substituted. researchgate.net |

Stereochemical Aspects in Reactions Involving this compound

There is a lack of specific research in the public domain concerning the stereochemical outcomes of reactions directly involving the aromatic ring of this compound. Reactions on the aromatic core itself, such as SNAr, typically proceed through achiral intermediates (Meisenheimer complex) or transition states, leading to achiral products unless a chiral nucleophile or a chiral auxiliary is used.

However, related systems demonstrate that stereocontrol is an important consideration in the synthesis of complex pyridine derivatives. For example, a highly diastereoselective preparation of N-alkenyl-2-pyridones has been developed starting from 2-halopyridinium salts and aldehydes. nih.govacs.org In this case, the stereochemistry of the resulting alkene is controlled during the reaction sequence. While this does not directly involve a reaction at the C4-ethoxy position, it illustrates that stereochemical considerations are relevant in the broader chemistry of substituted pyridines.

Formation and Reactivity of Intermediates (e.g., Pyridynes)

Halopyridines, under the action of very strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide, can undergo an elimination-addition reaction mechanism via a highly reactive hetaryne intermediate, known as a pyridyne. acs.orgwikipedia.org The formation of a pyridyne involves the deprotonation of a ring carbon adjacent to the halogen, followed by the elimination of the halide.

For this compound, two potential pyridyne intermediates could theoretically form, depending on which proton is removed:

Deprotonation at C3: This would lead to the elimination of the C2-chloro group to form 4-ethoxy-2,3-pyridyne .

Deprotonation at C5: This is less likely as it is further from the activating nitrogen atom and would require elimination between C4 and C5, which is not possible as there is no leaving group at C4.

Therefore, the most probable intermediate is 4-ethoxy-2,3-pyridyne. Research on the amination of 3-bromo-4-ethoxypyridine (B1611126) with potassium amide in liquid ammonia (B1221849) shows that a rearrangement occurs, yielding 2-amino-4-ethoxypyridine. researchgate.net This result is explained by a mechanism proceeding through a 3,4-pyridyne intermediate where the ethoxy group is at position 4. This strongly supports the feasibility of pyridyne formation from ethoxy-substituted halopyridines.

Once formed, the pyridyne intermediate is rapidly attacked by a nucleophile. The attack on 4-ethoxy-2,3-pyridyne can occur at either C2 or C3. The regioselectivity of this addition is influenced by the electronic effects of the ethoxy group and the pyridine nitrogen. The nucleophile would likely add preferentially at the C2 position due to the strong activation by the adjacent ring nitrogen.

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in the kinetics and mechanism of reactions involving this compound, particularly for nucleophilic aromatic substitutions. weebly.com The choice of solvent can dramatically alter reaction rates by orders of magnitude. nih.gov

The effects of common solvent types on SNAr reactions are summarized below:

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally optimal for SNAr reactions. They possess high dielectric constants that can solvate the cationic counter-ion of the nucleophile (e.g., Na⁺ in NaOCH₃) but are poor hydrogen-bond donors, leaving the anionic nucleophile relatively "bare" and highly reactive. This leads to significant rate enhancements. nih.gov

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can decrease the rate of SNAr reactions. They are effective at solvating both the cation and the anion of the nucleophile through hydrogen bonding. This solvation shell around the nucleophile lowers its ground-state energy and increases the activation energy required for it to attack the aromatic ring, thus slowing the reaction. nih.gov

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles due to the low solubility of the reactants.

Systematic studies have shown that the ratio of C2 to C4 substitution in protonated pyridines can exhibit a distinct solvent effect. nih.gov Furthermore, computational studies on the reaction of 4-nitrochlorobenzene with ammonia showed that the mechanism itself can change with the medium, proceeding via a concerted pathway in the gas phase but through a Meisenheimer intermediate in solution. wiley.com This highlights the profound and complex influence of the solvent environment on the reaction pathway.

Spectroscopic and Computational Analysis of 2 Chloro 4 Ethoxypyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation and characterization of 2-Chloro-4-ethoxypyridine. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with mass spectrometry, offers a complete picture of the molecule's atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (H, C, N)

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, H, C, and N NMR would provide a detailed map of its structure.

H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethoxy group. The pyridine ring protons are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The ethoxy group will present as a quartet for the methylene (B1212753) (-CH-) protons and a triplet for the methyl (-CH) protons, characteristic of an ethyl group spin system.

C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically δ 100-160 ppm), with their specific shifts influenced by the attached chloro and ethoxy substituents. The carbon attached to the chlorine atom is expected to be significantly shifted. The two carbons of the ethoxy group will appear in the aliphatic region, with the methylene carbon (bonded to oxygen) at a higher chemical shift (downfield) compared to the methyl carbon.

N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom would be influenced by the electronic effects of the substituents on the ring.

| Proton (H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.7 - 7.0 | Doublet of doublets | ~2.5, 0.5 |

| H-5 | 6.8 - 7.1 | Doublet | ~5.5 |

| H-6 | 8.0 - 8.3 | Doublet | ~5.5 |

| -OCHCH | 4.0 - 4.3 | Quartet | ~7.0 |

| -OCHCH | 1.3 - 1.6 | Triplet | ~7.0 |

| Carbon (C) | Expected Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 160 - 165 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

| -OCHCH | 60 - 65 |

| -OCHCH | 10 - 15 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-O stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm region. The C-O stretching of the ethoxy group would likely appear in the 1200-1300 cm range. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm region.

FT-Raman Spectroscopy: The FT-Raman spectrum provides complementary information to the FT-IR spectrum. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching vibrations of the pyridine ring are expected to be particularly prominent.

| Vibrational Mode | Expected Wavenumber (cm) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-O-C Asymmetric Stretch | 1200 - 1250 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the pyridine chromophore. The positions and intensities of these bands are influenced by the chloro and ethoxy substituents. Typically, pyridine and its derivatives exhibit π → π* and n → π* transitions. The ethoxy group, being an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Studies on related compounds such as 2-chloropyridine (B119429) show characteristic absorption bands that can be used as a reference.

| Electronic Transition | Expected Wavelength (λ, nm) |

| π → π | ~270 - 290 |

| n → π | ~300 - 330 |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M) would confirm its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an (M+2) peak approximately one-third the intensity of the M peak.

The fragmentation of this compound under electron ionization would likely involve the loss of the ethoxy group, the chlorine atom, or cleavage of the pyridine ring. The analysis of these fragment ions allows for the confirmation of the compound's structure. The fragmentation pathways of related pyridine derivatives can provide a basis for interpreting the mass spectrum of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular and electronic properties of this compound.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT calculations can be employed to predict the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of this compound. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such studies on related organic molecules.

Molecular Structure: DFT calculations can provide a precise three-dimensional model of the molecule, including bond lengths, bond angles, and dihedral angles. This theoretical structure can be compared with experimental data if available (e.g., from X-ray crystallography).

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO densities can reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

| Parameter | Description |

| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution and reactive sites. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scienceopen.com For this compound, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. Theoretical calculations for similar chloro-substituted pyridines suggest that the HOMO is typically distributed over the pyridine ring and the ethoxy group, indicating these are the primary sites for electron donation. Conversely, the LUMO is often localized around the pyridine ring, particularly near the carbon atom bonded to the electron-withdrawing chlorine atom, marking it as a potential site for nucleophilic attack. scienceopen.commdpi.com

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

(Note: Specific energy values for this compound require dedicated DFT calculations not found in the searched literature.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. avogadro.ccyoutube.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. Regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net Such regions would likely be found around the hydrogen atoms and the carbon atom attached to the chlorine atom. Green areas represent neutral potential. youtube.com This visual representation of charge distribution is crucial for understanding intermolecular interactions. avogadro.cc

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu A key aspect of NBO analysis is the study of charge transfer interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Significant NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | Data not available |

| LP (2) O | σ* (C-C) | Data not available |

| π (C-C) | π* (C-C) | Data not available |

(Note: Specific stabilization energies for this compound require dedicated NBO calculations not found in the searched literature.)

Non-Linear Optical (NLO) Property Predictions

Non-Linear Optical (NLO) materials are of great interest due to their potential applications in modern technologies like telecommunications and optical data storage. harbinengineeringjournal.com The NLO response of a molecule is characterized by its hyperpolarizability (β), which measures the molecule's ability to exhibit a nonlinear optical response to an applied electric field. ymerdigital.com

Molecules with significant NLO properties often possess a push-pull electronic structure, with electron-donating and electron-accepting groups connected by a π-conjugated system. harbinengineeringjournal.com In this compound, the ethoxy group acts as an electron donor, while the chloro-substituted pyridine ring acts as an electron acceptor. This configuration, combined with intramolecular charge transfer, can lead to a notable NLO response. Computational studies on similar organic molecules have shown that DFT calculations can effectively predict NLO properties, including the dipole moment (μ) and the first hyperpolarizability (β). researchgate.netymerdigital.com

Table 3: Calculated Non-Linear Optical Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| First Hyperpolarizability (β) | Data not available |

(Note: Specific NLO values for this compound require dedicated computational analysis not found in the searched literature.)

Conformational Analysis and Dimerization Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. youtube.com For this compound, the primary conformational flexibility arises from the rotation of the ethoxy group relative to the pyridine ring. Different conformers will have varying energies, and computational methods can be used to identify the most stable (lowest energy) conformation and the energy barriers between different conformers. researchgate.net

Dimerization studies explore the non-covalent interactions that can lead to the formation of molecular pairs, or dimers. These interactions are typically driven by forces such as hydrogen bonding or π-π stacking. While this compound does not have strong hydrogen bond donors, weak C-H···N or C-H···O interactions, as well as π-π stacking between the pyridine rings, could potentially lead to the formation of stable dimers. Understanding these interactions is important for predicting the crystal packing and solid-state properties of the compound.

Applications of 2 Chloro 4 Ethoxypyridine As a Building Block in Complex Chemical Synthesis

Medicinal Chemistry Applications

In the field of medicinal chemistry, 2-Chloro-4-ethoxypyridine serves as a foundational scaffold for constructing a variety of biologically active molecules. bldpharm.com Its utility is documented in numerous patents for drug discovery programs, where it is employed as a starting material or key intermediate. google.comgoogle.comgoogle.com.nagoogleapis.comgoogleapis.com

This compound is classified as a crucial intermediate for pharmaceutical research and development. cymitquimica.combldpharm.com Its bifunctional nature—the chlorine atom being susceptible to nucleophilic substitution and the pyridine (B92270) ring being amenable to various coupling reactions—allows chemists to introduce a wide range of molecular diversity. This is a critical aspect of drug discovery, where large libraries of compounds are often synthesized to identify new therapeutic leads. The compound is listed as a reactant in the synthesis of inhibitors for enzymes like Bruton's tyrosine kinase (Btk) and rearranged during transfection (RET) kinase, highlighting its role in creating targeted therapies. google.comgoogle.com.nagoogleapis.comgoogleapis.com

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and this compound is an effective tool for creating advanced, substituted pyridine derivatives. For example, it has been used in the synthesis of complex heterocyclic structures such as (S)-4-(5-bromo-4-ethoxypyridin-2-yl)-3-methylpiperazine-1-carboxylic acid tert-butyl ester. google.com In this process, the this compound core is first brominated and then coupled with a chiral piperazine (B1678402) derivative, demonstrating its utility in building elaborate, multi-ring systems that are often essential for biological activity. google.com

The application of this compound is well-documented in the synthesis of several important classes of therapeutic agents, particularly enzyme inhibitors for various diseases.

Anti-cancer: The compound is explicitly cited as an intermediate in the synthesis of rearranged during transfection (RET) inhibitors, a class of targeted agents for treating certain types of cancer. google.comgoogle.com It is also a building block for creating Bruton's tyrosine kinase (Btk) inhibitors, which are investigated for their anti-cancer properties. googleapis.comgoogle.com

Enzyme inhibitors: Its primary role in medicinal chemistry appears to be in the synthesis of kinase inhibitors. Patents describe its use in preparing potent and selective inhibitors of protein kinases such as Btk and RET kinase. google.comgoogle.comgoogle.com.na These enzymes are critical targets in oncology and immunology.

Anti-inflammatory: Btk inhibitors, for which this compound is a precursor, are also developed for the treatment of autoimmune and inflammatory diseases. googleapis.comgoogleapis.com The compound is used as a starting material in the synthesis of these modulators of the immune response. googleapis.comgoogleapis.com

| Application Area | Target/Drug Class | Compound Role | Source(s) |

| Medicinal Chemistry | Anti-cancer Agents | Intermediate | google.comgoogleapis.comgoogle.comgoogle.com |

| Enzyme Inhibitors (RET, Btk, Protein Kinase) | Intermediate | google.comgoogle.comgoogle.com.nagoogleapis.comgoogleapis.com | |

| Anti-inflammatory Agents | Intermediate | googleapis.comgoogleapis.com |

Agrochemical Research and Development

While less documented than its medicinal applications, this compound is also identified as a useful intermediate in the agrochemical industry. cymitquimica.com The pyridine ring is a common feature in many active ingredients used for crop protection, and chlorinated pyridines are standard precursors for many herbicides and fungicides.

This compound is noted as a building block for the production of agrochemicals. cymitquimica.com While specific commercial herbicides or fungicides derived directly from this compound are not extensively detailed in public literature, related structures are fundamental to the industry. For instance, other halogenated pyridine derivatives are key intermediates in the synthesis of major pesticides and herbicides. smolecule.comlookchem.com The reactivity of this compound makes it a suitable candidate for similar synthetic routes, where the chlorine atom can be displaced or the ring can be further functionalized to create a final active ingredient.

The search for new crop protection agents with improved efficacy, better safety profiles, and novel modes of action is a constant in agrochemical research. Functionalized building blocks like this compound are valuable in this endeavor. Its unique substitution pattern offers a scaffold that can be elaborated into diverse chemical libraries for screening against various agricultural pests and plant diseases. While its structural cousin, 4-Bromo-2-chloro-5-methoxypyridine, is noted for its potential in agrochemical development, the specific contributions of this compound remain an area of ongoing industrial research. smolecule.com

| Application Area | Product Class | Compound Role | Source(s) |

| Agrochemicals | Herbicides, Fungicides | Intermediate | cymitquimica.com |

| Novel Crop Protection Agents | Building Block | cymitquimica.comsmolecule.com |

Synthesis of Plant Growth Regulators and Phytokinins

The 2-chloro-4-substituted pyridine framework is a critical structural motif in a class of highly active synthetic cytokinins. While direct synthesis pathways originating from this compound are not extensively documented in publicly available research, its close structural analogs are key precursors to potent plant growth regulators. The most notable example is Forchlorfenuron, also known as CPPU or N-(2-chloro-4-pyridyl)-N'-phenylurea. researchgate.netottokemi.comindiamart.com Forchlorfenuron exhibits significant cytokinin activity, often higher than natural cytokinins, by promoting cell division, cell expansion, and differentiation in plant tissues. researchgate.netsemanticscholar.orggcwgandhinagar.com

The biological activity of phenylurea derivatives like Forchlorfenuron is well-established. They are known to regulate numerous physiological processes, including inducing shoot differentiation in calli, stimulating axillary bud growth, delaying leaf senescence, and improving fruit set and development. semanticscholar.orgphytotechlab.comnih.gov For instance, the application of CPPU has been shown to cause dramatic increases in shoot numbers in cultured azaleas and to enhance fruit size in crops like kiwifruit and pears. nih.govresearchgate.net The mechanism involves the activation of cytokinin receptors, which can lead to enhanced chlorophyll (B73375) synthesis and modulation of carbohydrate allocation within the plant. indiamart.comfrontiersin.org

Given that the 2-chloro-4-pyridyl moiety is essential for the high activity of Forchlorfenuron, this compound serves as a valuable building block for the synthesis of novel analogs. researchgate.net Researchers can utilize this compound to create new derivatives with potentially modified solubility, uptake, and biological activity profiles for applications in agriculture and horticulture. A related compound, 6-chloro-4-ethoxypyridine-3-carboxylic acid, has also been identified as a plant growth regulator, further highlighting the importance of the chloro-ethoxypyridine scaffold in this field. chembk.com

Table 1: Profile of a Key Plant Growth Regulator with a 2-Chloro-4-pyridyl Moiety

| Feature | Description |

|---|---|

| Compound Name | Forchlorfenuron (CPPU) |

| IUPAC Name | N-(2-chloro-4-pyridyl)-N'-phenylurea |

| CAS Number | 68157-60-8 ottokemi.com |

| Chemical Class | Phenylurea-type Cytokinin semanticscholar.org |

| Primary Biological Functions | Promotes cell division and expansion, enhances fruit set and size, delays senescence. indiamart.comphytotechlab.comnih.gov |

| Structural Relevance | The 2-chloro-4-pyridyl group is a key structural feature for its high biological activity. researchgate.net |

Materials Science and Advanced Functional Materials

The distinct arrangement of substituents on the pyridine ring gives this compound unique electronic characteristics, making it a valuable precursor in the field of materials science. bldpharm.com Its utility extends to the development of advanced functional materials, where it can be incorporated as a building block for specialty polymers, components in organic electronics, and as a structural basis for catalyst design. bldpharm.combldpharm.com

Precursor for Specialty Polymers and Coatings

By analogy, this compound is a key building block for creating such high-performance materials. bldpharm.comchemuniverse.com The pyridine nitrogen can influence adhesion properties, while the robust aromatic ring contributes to thermal stability. The chloro- and ethoxy- groups provide sites for further functionalization or influence the polymer's solubility and compatibility with other components in a formulation. Research into coatings formulated with similar compounds indicates superior resistance profiles compared to conventional materials.

Table 2: Comparative Performance of Coatings Based on Functional Pyridine Incorporation

| Coating Type | Key Feature | Enhanced Property |

|---|---|---|

| Standard Acrylic Polymer | Conventional Base | Baseline Performance |

| Functional Pyridine-Modified Polymer | Incorporates a chloro-alkoxy-pyridine monomer. | Improved chemical and abrasion resistance. |

Role in Organic Electronics

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with precisely tuned electronic properties. elsevier.combohrium.com this compound and its analogs are identified as building blocks for materials used in these applications, such as OLEDs and other electronic materials. bldpharm.comchemscene.com

The utility of this compound in this context stems from its hybrid electronic nature. The pyridine ring itself is an electron-deficient system, which is a useful characteristic for electron-transporting materials. However, this is modulated by its substituents: the chlorine atom at the 2-position acts as an electron-withdrawing group, while the ethoxy group at the 4-position is electron-donating through resonance. This specific substitution pattern allows for the fine-tuning of the molecule's frontier molecular orbital (HOMO and LUMO) energy levels. This tunability is a critical design principle for creating efficient host materials for emissive layers or charge-transport layers within a multilayer OLED device, ultimately influencing the device's efficiency, color purity, and operational stability. bohrium.com

Catalysis and Ligand Design

The design of ligands is fundamental to advancing transition-metal catalysis, enabling chemists to control the activity, selectivity, and scope of chemical reactions. researchgate.netacs.org Pyridine-containing molecules are among the most widely utilized ligand scaffolds due to the ability of the nitrogen atom to coordinate to a metal center. rsc.orgdicp.ac.cn this compound serves as a building block for such "designer ligands." bldpharm.com

The performance of a pyridine-based ligand is heavily influenced by the electronic and steric environment around the coordinating nitrogen atom. In this compound, the electron-withdrawing chloro group and the electron-donating ethoxy group electronically modify the pyridine ring. This alters the electron density on the nitrogen atom, which in turn modulates the binding affinity and electronic properties of the resulting metal-ligand complex. dicp.ac.cn This allows for the rational design of ligands with tailored properties for specific catalytic applications, such as palladium-catalyzed cross-coupling reactions that are essential for synthesizing pharmaceuticals and complex organic molecules. memphis.edugoogle.com The ability to systematically vary substituents on the pyridine core makes compounds like this compound foundational in the development of novel, highly efficient catalysts. acs.org

Future Directions and Emerging Research Avenues for 2 Chloro 4 Ethoxypyridine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of synthetic chemistry continually seeks routes that are more efficient, cost-effective, and environmentally benign. For 2-Chloro-4-ethoxypyridine, future research is anticipated to move beyond traditional batch methods, which may involve precursors like 2-chloro-4-nitropyridine (B32982), toward more sophisticated and sustainable synthetic strategies. chemicalbook.com

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts is a primary focus. This includes developing new transition-metal catalysts for cross-coupling reactions or organocatalysts that can offer higher selectivity and yields under milder conditions. The goal is to reduce reaction times, minimize side-product formation, and lower the energy requirements of the synthesis.

Green Chemistry Approaches: Emphasis will be placed on synthetic methods that align with the principles of green chemistry. This involves using safer solvents, reducing the number of synthetic steps (pot-economy), and designing processes that generate less waste. For instance, developing a one-pot synthesis from readily available starting materials would represent a significant improvement. wiley.com

Alternative Precursors: Research into alternative and more accessible starting materials could provide more economical and sustainable pathways to this compound and its derivatives.

| Research Focus | Objective | Potential Impact |

| Novel Catalysis | Improve reaction efficiency and selectivity. | Reduced costs, less waste, milder reaction conditions. |

| Green Solvents | Minimize environmental impact. | Safer and more sustainable manufacturing processes. |

| One-Pot Syntheses | Streamline the production process. | Increased efficiency and reduced resource consumption. wiley.com |

| Alternative Starting Materials | Lower costs and improve accessibility. | More economical and diversified supply chain. |

Exploration of New Reactivity Patterns and Transformations

Understanding the full reactive potential of this compound is crucial for its application as a versatile chemical intermediate. The chlorine atom at the 2-position and the ethoxy group at the 4-position are key functional groups that dictate its chemical behavior. vulcanchem.com Future research will likely focus on uncovering new transformations and reactivity patterns.

Emerging research avenues include:

Advanced Cross-Coupling Reactions: While nucleophilic substitution is a known reaction, future work will likely explore a wider range of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Cl bond. This would enable the introduction of a diverse array of functional groups, leading to novel and complex molecular architectures. researchgate.net

C-H Functionalization: Direct functionalization of the pyridine (B92270) ring's carbon-hydrogen bonds represents a highly efficient method for creating new derivatives. Research into regioselective C-H activation would bypass the need for pre-functionalized starting materials, simplifying synthetic sequences.

Modification of the Ethoxy Group: The ethoxy group, while often considered stable, can participate in or influence reactions. Research may investigate its cleavage to reveal a hydroxyl group for further functionalization or study its steric and electronic influence on the reactivity of the pyridine ring compared to its methoxy (B1213986) analogue.

| Reaction Type | Target Site | Potential Outcome |

| Nucleophilic Aromatic Substitution | C2-Chloride | Introduction of amines, thiols, alkoxides. |

| Cross-Coupling Reactions | C2-Chloride | Formation of C-C, C-N, and C-O bonds. |

| C-H Functionalization | Pyridine Ring (C3, C5, C6) | Direct introduction of new functional groups. |

| Ether Cleavage | C4-Ethoxy Group | Unmasking a reactive hydroxyl group for further derivatization. |

Computational Design of this compound-based Molecules with Tailored Properties

In silico methods are becoming indispensable in modern chemical research. Computational chemistry allows for the prediction of molecular properties and the rational design of new compounds before their synthesis, saving significant time and resources. For this compound, computational tools can guide the development of derivatives with specific, pre-determined characteristics.

Future research in this area will likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecular structure, electronic properties, and reactivity of this compound and its potential derivatives. tandfonline.comresearchgate.net This can identify the most reactive sites for chemical modification and predict the outcomes of reactions.

Molecular Docking and Virtual Screening: In the context of drug discovery, computational models can be used to dock virtual libraries of this compound derivatives into the active sites of biological targets like enzymes or receptors. researchgate.netresearchgate.net This allows for the identification of promising candidates for synthesis and biological testing.

Predictive Modeling for Materials Science: Algorithms can be developed to predict the physical and electronic properties (e.g., conductivity, optical properties) of polymers or materials incorporating the this compound scaffold. This can accelerate the discovery of new materials for electronics or photonics.

Integration into Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The transition from traditional batch synthesis to advanced manufacturing technologies is a key trend in the chemical industry. Flow chemistry and automated synthesis platforms offer enhanced control, safety, and scalability.

The integration of this compound synthesis into these technologies is a significant future direction:

Flow Chemistry: Performing the synthesis of this compound and its derivatives in continuous flow reactors can lead to higher yields, better purity, and improved safety, especially when handling reactive intermediates. mdpi.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, enabling the optimization of complex transformations. rsc.org

Automated Synthesis Platforms: The use of automated systems can accelerate the discovery of new derivatives. These platforms can perform numerous reactions in parallel, allowing for the rapid generation of compound libraries for screening in drug discovery or materials science. rsc.org This high-throughput approach can quickly map the structure-activity relationships of novel compounds based on the this compound core.

| Technology | Advantage | Application for this compound |

| Flow Chemistry | Enhanced safety, control, and scalability. | Optimized and safer large-scale production; access to novel reaction conditions. mdpi.com |

| Automated Synthesis | High-throughput experimentation. | Rapid synthesis of derivative libraries for screening purposes. rsc.org |

Broader Applications in Interdisciplinary Fields

The versatility of the this compound scaffold makes it a candidate for applications beyond its current uses. Future research will focus on exploring its potential in a variety of interdisciplinary fields.

Agrochemicals: Pyridine derivatives are widely used in agriculture. researchgate.net Future research could focus on designing new herbicides or pesticides derived from this compound with improved potency, selectivity, and environmental profiles.

Materials Science: The electronic properties of the pyridine ring suggest that derivatives of this compound could be used as building blocks for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or sensors.

Pharmaceuticals: As an intermediate, its derivatives will continue to be explored as potential therapeutic agents. Research will likely target a broad range of diseases, including cancer, infectious diseases, and neurological disorders, by modifying the scaffold to interact with specific biological targets. researchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-ethoxypyridine via nucleophilic substitution?

- Methodological Answer :

- Step 1 : Start with 2-chloro-4-hydroxypyridine as the precursor.

- Step 2 : Use ethanol as the nucleophile in a polar aprotic solvent (e.g., DMF or DMSO) to enhance reactivity.

- Step 3 : Add a base (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group and facilitate substitution.

- Step 4 : Heat the reaction mixture at 80–100°C for 6–12 hours under inert atmosphere.

- Step 5 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Key Considerations : Monitor reaction progress using TLC. Yields can be improved by optimizing solvent polarity and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show splitting patterns consistent with para-substitution.

- FT-IR : Identify C-O (ethoxy) stretches at ~1100–1250 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹.

- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 172.6).

- Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How does this compound react with common nucleophiles?

- Methodological Answer :

- Amino Substitution : React with amines (e.g., NH₃, alkylamines) in ethanol at reflux to replace the chlorine atom.

- Thiol Substitution : Use thiols (e.g., NaSH) in DMF under milder conditions (50–60°C).

- Hydrolysis : Treat with aqueous NaOH to yield 4-ethoxypyridin-2-ol, but monitor pH to avoid over-hydrolysis.

- Kinetic Control : Adjust solvent polarity and temperature to favor specific pathways .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in a dark, dry container at 2–8°C to prevent decomposition.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Toxicity Assessment : Assume acute toxicity based on structurally similar chloropyridines; conduct in vitro assays for confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange to model electron distribution accurately.

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for higher accuracy.

- Output Analysis : Calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-Vis spectra.

- Benchmarking : Validate against thermochemical data (e.g., atomization energies) using methods like Becke’s 1993 protocol .

Q. How to resolve discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent effects, relativistic corrections).

- Step 2 : Perform vibrational frequency analysis to ensure optimized structures are minima (no imaginary frequencies).

- Step 3 : Adjust solvent models (e.g., PCM for polar solvents) in DFT calculations to match experimental conditions.

- Step 4 : Cross-check with alternative methods (e.g., MP2 for electron correlation).

- Case Study : If NMR shifts deviate, refine the functional (e.g., CAM-B3LYP for better charge transfer accuracy) .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Electron-Donating Effects : The ethoxy group activates the para position via resonance, directing electrophiles to C-5 or C-6.

- Computational Modeling : Use NBO analysis to quantify charge distribution. Transition state calculations (IRC) can map reaction pathways.

- Experimental Validation : Perform nitration or halogenation reactions and analyze regiochemistry via HPLC or XRD .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Hydrolysis Study : Prepare buffered solutions (pH 1–14) and monitor degradation via UV-Vis or LC-MS.

- Kinetic Analysis : Fit data to pseudo-first-order models to determine rate constants.

- Product Identification : Isolate intermediates (e.g., pyridinols) under acidic/basic conditions.

- Computational Support : Calculate pKa values using COSMO-RS or DFT-based methods .

Retrosynthesis Analysis